molecular formula C14H14O4S3 B12806417 Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide CAS No. 16601-12-0

Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide

Cat. No.: B12806417
CAS No.: 16601-12-0
M. Wt: 342.5 g/mol
InChI Key: JZKYIJCJUSVGEW-UHFFFAOYSA-N
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Description

Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide is an organic compound with the molecular formula C14H14O4S3. It is characterized by the presence of a sulfonothioic acid group attached to a benzene ring with a methyl substituent at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent such as chloroform or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .

Scientific Research Applications

Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonothioic acid, 4-methyl-, anhydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide is unique due to its specific substitution pattern and the presence of the sulfonothioic acid group.

Properties

CAS No.

16601-12-0

Molecular Formula

C14H14O4S3

Molecular Weight

342.5 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfonylsulfanylsulfonylbenzene

InChI

InChI=1S/C14H14O4S3/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

JZKYIJCJUSVGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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